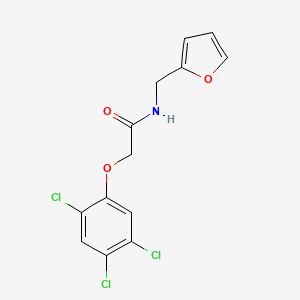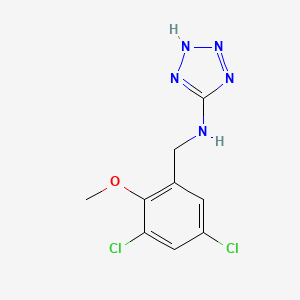
4-benzyl-5-(4-ethoxybenzyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or hydrazides under specific conditions. For example, the basic nucleus of a related triazole compound was synthesized via cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to produce a Schiff base derivative (Singh & Kandel, 2013). This method reflects the general approach in synthesizing triazole derivatives, where modifications in the substituents and reaction conditions can lead to various triazole compounds with different properties.
Molecular Structure Analysis
Triazole compounds exhibit diverse molecular structures that significantly impact their chemical reactivity and biological activity. For instance, the crystal structure of a closely related triazole compound was elucidated, showing planar triazole and benzene rings with specific dihedral angles, suggesting potential electron donor capabilities and reactivity towards electrophilic reagents (Ding et al., 2008). Such structural insights are crucial for understanding the interaction mechanisms of triazole compounds with biological targets or corrosion surfaces.
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, such as aminomethylation and cyanoethylation, which occur at the nitrogen atom N2, indicating the reactivity of the triazole ring towards different chemical modifications (Hakobyan et al., 2017). These reactions enable the synthesis of compounds with potential biological activities, including DNA methylation inhibition, showcasing the chemical versatility of triazole derivatives.
Physical Properties Analysis
The physical properties of triazole derivatives, including their solubility, melting points, and crystallinity, are influenced by their molecular structure. For example, the synthesis and characterization of similar triazole compounds involved determining their melting points and solubility, which are critical for their application in biological systems or as corrosion inhibitors (Singh & Kandel, 2013).
Chemical Properties Analysis
The chemical properties of triazoles, such as reactivity, stability, and biological activity, are closely related to their molecular structure. Triazole compounds are known for their corrosion inhibition properties and biological activities, including antimicrobial and anticancer activities. These properties are attributed to the electron-donating capabilities of the triazole ring and its ability to form stable complexes with metals or interact with biological targets (Srivastava et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes like spleen tyrosine kinase (syk) and fms-like tyrosine kinase 3 (flt3), which play key roles in various inflammatory and neoplastic diseases .
Biochemical Pathways
Similar compounds have been found to affect pathways related to inflammation and cancer
Result of Action
Similar compounds have been found to exhibit fungicidal activity , suggesting that this compound may also have antimicrobial properties.
Eigenschaften
IUPAC Name |
4-benzyl-3-[(4-ethoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-2-22-16-10-8-14(9-11-16)12-17-19-20-18(23)21(17)13-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGNHEJNQPJPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NNC(=S)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-5-(4-ethoxybenzyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5879608.png)

![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)
![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)





![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)
![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)
